Purine, 6-(butylthio)-
Overview
Description
6-(Butylthio)-purine is a purine derivative. Purines are key components of all living cells, required for energy metabolism and biosynthesis of RNA and DNA . The molecular formula of 6-(butylthio)-purine is C9H12N4S . It contains 27 bonds in total, including 15 non-H bonds, 10 multiple bonds, 4 rotatable bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 sulfide, 1 Imidazole, and 1 Pyrimidine .
Synthesis Analysis
The synthesis of 6-(butylthio)-purine involves three synthesis methods . The synthesis of purine conjugates with natural amino acids is one of the promising directions in search for novel therapeutic agents .Molecular Structure Analysis
The purine molecular structure consists of fused pyrimidine and imidazole rings . 6-(butylthio)-purine contains total 27 bond(s); 15 non-H bond(s), 10 multiple bond(s), 4 rotatable bond(s), 10 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s), 1 sulfide(s), 1 Imidazole(s), and 1 Pyrimidine(s) .Chemical Reactions Analysis
Purines and their derivatives, most notably adenosine and ATP, are the key molecules controlling intracellular energy homoeostasis and nucleotide synthesis . The reactions of the 2-, 6- and 8-halopurines are very important in purine synthesis .Physical And Chemical Properties Analysis
The molecular weight of 6-(butylthio)-purine is 208.283 Da . It contains 12 Hydrogen atom(s), 9 Carbon atom(s), 4 Nitrogen atom(s), and 1 Sulfur atom(s) - a total of 26 atom(s) .Scientific Research Applications
Organic Synthesis
6-(Butylthio)-purine serves as a versatile intermediate in organic synthesis. It can participate in C-S cross-coupling reactions, which are pivotal for constructing carbon-sulfur bonds in various organic molecules . This compound is particularly useful in synthesizing benzo[1,2-d;4,5-d’]bis[1,3]dithioles, which are crucial building blocks for fluorescent dyes and stable trityl radicals used in electron paramagnetic resonance (EPR) spectroscopy .
Medicinal Chemistry
In medicinal chemistry, 6-(butylthio)-purine is explored for its potential role in multicomponent synthesis of heterocycles . Heterocycles are fundamental structures in many pharmaceuticals, and the ability to synthesize them efficiently is of great importance. This compound may be used to create novel drug candidates with diverse biological activities.
Biochemistry
The biochemical applications of 6-(butylthio)-purine are linked to its potential role in the synthesis of bioactive molecules. While specific biochemical pathways involving this compound are not well-documented, its purine base could be significant in nucleotide synthesis and other metabolic processes .
Materials Science
6-(Butylthio)-purine could have applications in materials science, particularly in the development of advanced batteries and energy storage materials. Bimetallic catalysts containing sulfur compounds like 6-(butylthio)-purine may enhance the performance of energy-related materials .
Environmental Remediation
Compounds like 6-(butylthio)-purine may be used to support nano-zero-valent iron composites in environmental applications. These composites are effective in removing heavy metals from water and soil, with 6-(butylthio)-purine potentially improving the adsorption and reduction processes .
Industrial Applications
6-(Butylthio)-purine might find industrial applications in the formulation of materials and the production of articles. Its sulfur-containing structure could be beneficial in various manufacturing processes, although specific uses in this domain require further exploration .
Mechanism of Action
Mercaptopurine, a purine analogue, competes with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) and is itself converted to thioinosinic acid (TIMP). TIMP inhibits several reactions that involve inosinic acid (IMP), such as the conversion of IMP to xanthylic acid (XMP) and the conversion of IMP to adenylic acid (AMP) via adenylosuccinate (SAMP) .
Safety and Hazards
Future Directions
The patchy distribution of purine biosynthetic genes in archaea is consistent with a pathway that has been shaped by horizontal gene transfer, duplication, and gene loss. Profound understanding of molecular mechanisms of purinergic signalling provides new and exciting insights into the treatment of human diseases .
properties
IUPAC Name |
6-butylsulfanyl-7H-purine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4S/c1-2-3-4-14-9-7-8(11-5-10-7)12-6-13-9/h5-6H,2-4H2,1H3,(H,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDRAVPZXXXJDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC=NC2=C1NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40198733 | |
Record name | Purine, 6-(butylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40198733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5069-82-9 | |
Record name | 6-(Butylthio)-9H-purine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5069-82-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Purine, 6-(butylthio)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005069829 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-(Butylthio)purine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17205 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Purine, 6-(butylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40198733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(butylthio)-1H-purine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.432 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.